molecular formula C21H28FN3 B5802966 N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline

N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline

Cat. No. B5802966
M. Wt: 341.5 g/mol
InChI Key: CXNVVSIAQLRWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFPM belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline exerts its therapeutic effects by modulating the activity of serotonin receptors in the brain. Specifically, N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This modulation of serotonin receptor activity is thought to contribute to the anxiolytic, antidepressant, and antipsychotic effects of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has been shown to have a number of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and modifications in brain structure and function. N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has several advantages as a research tool. It is a highly selective ligand for serotonin receptors, which allows for precise manipulation of these receptors in animal models. N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline is also relatively easy to synthesize and has a high purity level. However, there are also limitations to the use of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline in lab experiments. For example, its effects on human subjects are not well understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline. One area of interest is the use of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Another area of interest is the use of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Additionally, further research is needed to determine the long-term safety and efficacy of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline in humans, as well as its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline involves the reaction of 1-(2-fluorophenyl)piperazine with N,N-diethylaniline in the presence of a catalyst. This reaction results in the formation of N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline as a white crystalline solid with a high purity level.

Scientific Research Applications

N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Studies have shown that N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has a high affinity for serotonin receptors, which are involved in regulating mood, anxiety, and other cognitive functions. N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for further research.

properties

IUPAC Name

N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3/c1-3-24(4-2)19-11-9-18(10-12-19)17-23-13-15-25(16-14-23)21-8-6-5-7-20(21)22/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNVVSIAQLRWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.